Cas no 59601-27-3 (6-methoxy-3,3a,4,5-tetrahydro-2H-indole)
6-methoxy-3,3a,4,5-tetrahydro-2H-indole Chemical and Physical Properties
Names and Identifiers
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- 3,3a,4,5-tetrahydro-6-methoxy-2H-Indole
- 6-methoxy-3,3a,4,5-tetrahydro-2H-indole
- 59601-27-3
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- Inchi: 1S/C9H13NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h6-7H,2-5H2,1H3
- InChI Key: BLXSQPBEXCQPGU-UHFFFAOYSA-N
- SMILES: O(C)C1=CC2C(CCN=2)CC1
Computed Properties
- Exact Mass: 151.099714038g/mol
- Monoisotopic Mass: 151.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 21.6Ų
6-methoxy-3,3a,4,5-tetrahydro-2H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90029-100.0mg |
6-methoxy-3,3a,4,5-tetrahydro-2H-indole |
59601-27-3 | 95% | 100.0mg |
¥237.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90029-250.0mg |
6-methoxy-3,3a,4,5-tetrahydro-2H-indole |
59601-27-3 | 95% | 250.0mg |
¥375.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90029-500.0mg |
6-methoxy-3,3a,4,5-tetrahydro-2H-indole |
59601-27-3 | 95% | 500.0mg |
¥627.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90029-1.0g |
6-methoxy-3,3a,4,5-tetrahydro-2H-indole |
59601-27-3 | 95% | 1.0g |
¥936.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90029-5.0g |
6-methoxy-3,3a,4,5-tetrahydro-2H-indole |
59601-27-3 | 95% | 5.0g |
¥2811.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90029-10.0g |
6-methoxy-3,3a,4,5-tetrahydro-2H-indole |
59601-27-3 | 95% | 10.0g |
¥4686.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90029-100MG |
6-methoxy-3,3a,4,5-tetrahydro-2H-indole |
59601-27-3 | 95% | 100MG |
¥ 237.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90029-250MG |
6-methoxy-3,3a,4,5-tetrahydro-2H-indole |
59601-27-3 | 95% | 250MG |
¥ 376.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90029-500MG |
6-methoxy-3,3a,4,5-tetrahydro-2H-indole |
59601-27-3 | 95% | 500MG |
¥ 627.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90029-1G |
6-methoxy-3,3a,4,5-tetrahydro-2H-indole |
59601-27-3 | 95% | 1g |
¥ 937.00 | 2023-03-14 |
6-methoxy-3,3a,4,5-tetrahydro-2H-indole Suppliers
6-methoxy-3,3a,4,5-tetrahydro-2H-indole Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 6-methoxy-3,3a,4,5-tetrahydro-2H-indole
Introduction to 6-methoxy-3,3a,4,5-tetrahydro-2H-indole (CAS No. 59601-27-3) and Its Emerging Applications in Chemical Biology
6-methoxy-3,3a,4,5-tetrahydro-2H-indole (CAS No. 59601-27-3) is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the indole family, which is well-documented for its role in various biological processes and therapeutic applications. The presence of a methoxy group and a tetrahydro structure enhances its potential as a pharmacophore, making it a valuable scaffold for drug discovery and development.
The indole core is a versatile structural motif found in numerous natural products and bioactive molecules. Its aromaticity and ability to form hydrogen bonds make it an ideal candidate for interactions with biological targets. In particular, derivatives of indole have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The 6-methoxy substituent further modulates the electronic properties of the molecule, influencing its binding affinity and metabolic stability.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to explore the potential of 6-methoxy-3,3a,4,5-tetrahydro-2H-indole in various therapeutic contexts. Studies have demonstrated its efficacy as a modulator of enzyme activity and receptor binding. For instance, this compound has been shown to interact with transcription factors involved in cell cycle regulation and apoptosis, suggesting its potential as an anticancer agent. Additionally, its ability to cross the blood-brain barrier has opened avenues for exploring its role in neurodegenerative diseases.
The tetrahydro structure in 6-methoxy-3,3a,4,5-tetrahydro-2H-indole contributes to its lipophilicity, which is a critical factor in drug absorption and distribution. This feature makes it an attractive candidate for oral administration and systemic delivery. Furthermore, the compound’s stability under various physiological conditions enhances its suitability for clinical applications. Preclinical studies have indicated that it exhibits low toxicity profiles when tested on multiple cell lines, raising hopes for its translation into clinical trials.
One of the most compelling aspects of 6-methoxy-3,3a,4,5-tetrahydro-2H-indole is its versatility as a chemical scaffold. Researchers have successfully incorporated this compound into various drug candidates by modifying its core structure or appending different functional groups. This flexibility has led to the discovery of novel analogs with enhanced potency and selectivity. For example, derivatives of this compound have shown promise in inhibiting specific kinases associated with chronic diseases such as rheumatoid arthritis and diabetes.
The synthesis of 6-methoxy-3,3a,4,5-tetrahydro-2H-indole (CAS No. 59601-27-3) involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. Advanced synthetic methodologies have been developed to optimize yield and purity while minimizing side reactions. These efforts have resulted in scalable production processes that are essential for industrial applications. Collaborative research initiatives between academia and industry are now focused on refining these synthetic routes to ensure cost-effective manufacturing.
In conclusion,6-methoxy-3,3a,4,5-tetrahydro-2H-indole represents a promising compound with diverse biological activities and therapeutic potential. Its unique structural features make it an ideal candidate for further exploration in drug discovery programs. As research continues to uncover new applications for this molecule,6-methoxy-3,3a,4,5-tetrahydro-2H-indole (CAS No. 59601-27-3) is poised to play a significant role in addressing unmet medical needs across multiple disease areas.
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